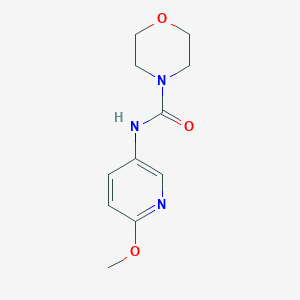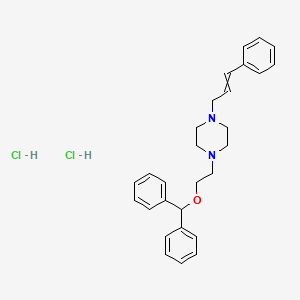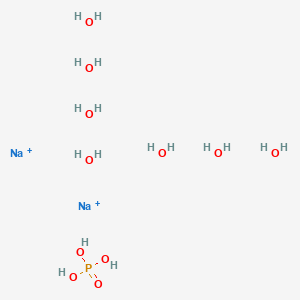
Disodium phosphoric acid heptahydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Disodium phosphoric acid heptahydrate, also known as disodium hydrogen phosphate heptahydrate, is an inorganic compound with the chemical formula Na₂HPO₄·7H₂O. It is one of several sodium phosphates and is known for its white crystalline appearance and water solubility. This compound is commonly used in various industrial and scientific applications due to its buffering and pH-adjusting properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Disodium phosphoric acid heptahydrate can be synthesized by neutralizing phosphoric acid with sodium hydroxide. The reaction is as follows: [ \text{H₃PO₄ + 2 NaOH → Na₂HPO₄ + 2 H₂O} ] This reaction produces disodium hydrogen phosphate, which can then be crystallized to obtain the heptahydrate form by controlling the hydration level .
Industrial Production Methods: Industrially, this compound is produced in a two-step process. First, dicalcium phosphate is treated with sodium bisulfate, which precipitates calcium sulfate: [ \text{CaHPO₄ + NaHSO₄ → NaH₂PO₄ + CaSO₄} ] In the second step, the resulting monosodium phosphate solution is partially neutralized with sodium hydroxide to form disodium hydrogen phosphate: [ \text{NaH₂PO₄ + NaOH → Na₂HPO₄ + H₂O} ] The heptahydrate form is then obtained by crystallization .
Analyse Des Réactions Chimiques
Types of Reactions: Disodium phosphoric acid heptahydrate undergoes various chemical reactions, including:
Neutralization: Reacts with acids to form monosodium phosphate.
Hydrolysis: In aqueous solutions, it can hydrolyze to form phosphoric acid and sodium hydroxide.
Buffering: Acts as a buffer in solutions to maintain pH levels.
Common Reagents and Conditions:
Acids: Reacts with hydrochloric acid or sulfuric acid.
Bases: Reacts with sodium hydroxide or potassium hydroxide.
Conditions: Typically, these reactions occur in aqueous solutions at room temperature.
Major Products:
Monosodium phosphate: Formed by partial neutralization.
Phosphoric acid: Formed by complete hydrolysis.
Applications De Recherche Scientifique
Disodium phosphoric acid heptahydrate has a wide range of applications in scientific research:
Chemistry: Used as a buffering agent in chemical reactions and analytical chemistry.
Biology: Employed in biological research to maintain pH in cell culture media and other biological solutions.
Medicine: Utilized as a saline laxative to clean the bowel before a colonoscopy.
Mécanisme D'action
The primary mechanism of action of disodium phosphoric acid heptahydrate is its ability to act as a buffering agent. It maintains the pH of solutions by neutralizing acids and bases. In biological systems, it helps regulate the pH of bodily fluids and cellular environments. In medicine, it works as an osmotic laxative by increasing the amount of solute in the intestinal lumen, creating an osmotic gradient that draws water into the lumen, thereby increasing fecal water content and promoting bowel movement .
Comparaison Avec Des Composés Similaires
Disodium phosphoric acid heptahydrate is one of several sodium phosphates. Similar compounds include:
Monosodium phosphate (NaH₂PO₄): Used in similar applications but has different buffering capacities.
Trisodium phosphate (Na₃PO₄): More alkaline and used in heavy-duty cleaning agents.
Dipotassium phosphate (K₂HPO₄): Similar buffering properties but with potassium instead of sodium.
Diammonium phosphate ((NH₄)₂HPO₄): Used in fertilizers and fire retardants.
This compound is unique due to its specific hydration level and buffering capacity, making it suitable for applications requiring precise pH control .
Propriétés
Formule moléculaire |
H17Na2O11P+2 |
|---|---|
Poids moléculaire |
270.08 g/mol |
Nom IUPAC |
disodium;phosphoric acid;heptahydrate |
InChI |
InChI=1S/2Na.H3O4P.7H2O/c;;1-5(2,3)4;;;;;;;/h;;(H3,1,2,3,4);7*1H2/q2*+1;;;;;;;; |
Clé InChI |
PYLIXCKOHOHGKQ-UHFFFAOYSA-N |
SMILES canonique |
O.O.O.O.O.O.O.OP(=O)(O)O.[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{[4-(But-3-en-1-yl)-2,6-difluorophenyl]ethynyl}(trimethyl)silane](/img/structure/B12515492.png)

![5-[1-(4,5-Dimethyl-2H-pyrrol-2-ylidene)ethyl]-2,3-dimethyl-1H-pyrrole](/img/structure/B12515506.png)
![[4-[[4-(Diethylamino)phenyl]-(2,4-disulfophenyl)methylidene]cyclohexa-2,5-dien-1-ylidene]-diethylazanium](/img/structure/B12515516.png)
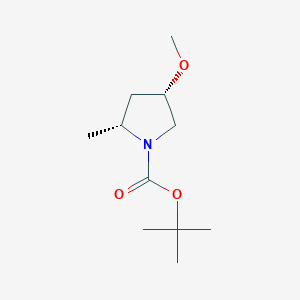
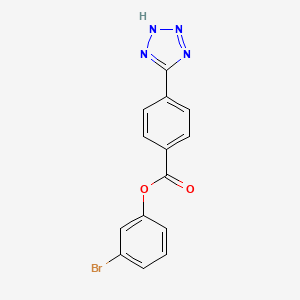

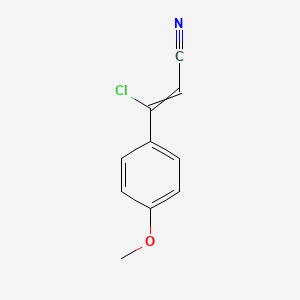
![N,N-Dimethyl-4-[2-(7-nitro-1,3-benzothiazol-2-yl)ethenyl]aniline](/img/structure/B12515546.png)

![4,7-Bis(5-bromo-4-dodecylthiophen-2-yl)-5,6-difluorobenzo[c][1,2,5]thiadiazole](/img/structure/B12515551.png)
![Benzothiazole, 2-[[(1,5-diphenyl-1H-1,2,4-triazol-3-yl)methyl]thio]-](/img/structure/B12515555.png)
